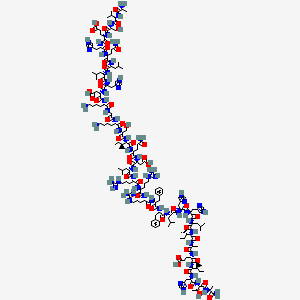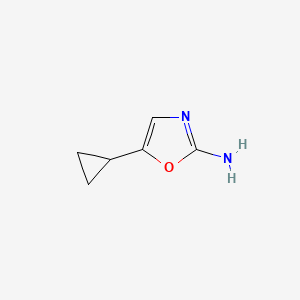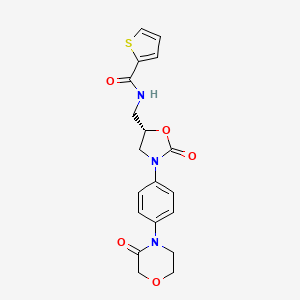
Dechloro ethylcloprostenolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dechloro ethylcloprostenolamide is a prostaglandin analogue . It is used in eyelash growth treatments . The use of prostaglandins and their analogues in cosmetic products may include health risks for consumers .
Molecular Structure Analysis
The molecular structure of Dechloro ethylcloprostenolamide is not explicitly provided in the search results. It is a prostaglandin analogue .Wissenschaftliche Forschungsanwendungen
Eyelash Enhancement Properties : A clinical trial demonstrated that dechloro ethylcloprostenolamide, a synthetic topical prostaglandin analogue, significantly increased eyelash length with minimal side effects, confirming subjective reports of improved eyelash appearance (Choy & Lin, 2008).
Cyclophosphamide Metabolism : Another study on cyclophosphamide (CP), an anticancer drug, noted that one of its metabolites is 2-dechloroethylcyclophosphamide (DECP). The research focused on evaluating the inhibitory effect of ketoconazole on CP metabolism, highlighting the role of CYP3A4 in producing nephrotoxic and neurotoxic metabolites from CP (Yang et al., 2017).
Molecular Imaging Studies : A study reported the synthesis of dechloro-4-iodofenofibrate, a derivative of the hypolipidemic agent fenofibrate, for molecular imaging studies. This derivative helps in tracking drug molecules in biodistribution experiments (Breyer et al., 2012).
Pharmacokinetics in Breast Cancer Treatment : Research on dose escalation of cyclophosphamide in breast cancer patients revealed insights into the drug's pharmacokinetics and the metabolism of its inactive metabolites, including dechloroethylcyclophosphamide (Busse et al., 1997).
Ifosfamide Metabolism : A study on the metabolism of the cytotoxic drug ifosfamide in cancer patients showed that its dechloro-ethylated metabolites can be detected in plasma, providing valuable insights into the drug's pharmacokinetic profile (Kaijser et al., 1996).
Safety And Hazards
Dechloro ethylcloprostenolamide, as a prostaglandin analogue, can have side effects. These include irritation, skin sensitisation, acute toxicity, repeated dose toxicity, reproductive toxicity, mutagenicity, genotoxicity, carcinogenicity, and photo-induced toxicity . Specific to its use in eyelash growth treatments, it can cause health risks such as swollen eyelids, burning eyes, and hyperpigmentation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJVWZWVBSDQO-YJDFRJIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro ethylcloprostenolamide | |
CAS RN |
951319-59-8 |
Source


|
| Record name | Dechloro ethylcloprostenolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECHLORO ETHYLCLOPROSTENOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of dechloro ethylcloprostenolamide in promoting eyelash growth?
A1: While the provided research papers [, ] focus on the observed effects of dechloro ethylcloprostenolamide on eyelash growth, they do not delve into the specific molecular mechanism of action. Further research is needed to elucidate the specific receptors and signaling pathways involved. It is plausible that, similar to other prostaglandin analogues used for eyelash growth, dechloro ethylcloprostenolamide interacts with prostaglandin receptors in the hair follicle, potentially influencing the hair growth cycle and promoting anagen (growth) phase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/no-structure.png)

![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)





![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)



